Cas no 1188418-94-1 (1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-)

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- structure
1188418-94-1 structure
商品名:1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-
CAS番号:1188418-94-1
MF:C6H8BrN3O
メガワット:218.051219940186
MDL:MFCD34593689
CID:5215925

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-
    • 4-Bromo-N,N-dimethyl-1H-imidazole-1-carboxamide
    • MDL: MFCD34593689
    • インチ: 1S/C6H8BrN3O/c1-9(2)6(11)10-3-5(7)8-4-10/h3-4H,1-2H3
    • InChIKey: QJFLWIAYRWFBJB-UHFFFAOYSA-N
    • ほほえんだ: C1N(C(N(C)C)=O)C=C(Br)N=1

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1111478-10g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
10g
$985 2024-07-28
eNovation Chemicals LLC
Y1111478-5g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
5g
$685 2024-07-28
eNovation Chemicals LLC
Y1111478-5g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
5g
$685 2025-02-24
eNovation Chemicals LLC
Y1111478-10g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
10g
$985 2025-02-27
eNovation Chemicals LLC
Y1111478-10g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
10g
$985 2025-02-24
eNovation Chemicals LLC
Y1111478-5g
4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE
1188418-94-1 95%
5g
$685 2025-02-27

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 関連文献

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-に関する追加情報

Recent Advances in the Study of 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- (CAS: 1188418-94-1)

The compound 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- (CAS: 1188418-94-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazole core and bromo-substituted carboxamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a precursor for more complex pharmacologically active compounds.

One of the key areas of interest is the role of this compound in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- make it a valuable scaffold for designing selective kinase inhibitors. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, which are often overexpressed in various cancers.

In addition to its potential in oncology, recent research has explored the antimicrobial properties of this compound. A study conducted by researchers at the University of Cambridge highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The bromo-substituted imidazole moiety was found to disrupt bacterial cell wall synthesis, offering a novel mechanism of action that could circumvent existing resistance pathways.

The synthetic pathways for 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- have also been refined in recent years. A 2022 paper in *Organic Letters* described an optimized one-pot synthesis method that improves yield and reduces byproducts, making the compound more accessible for large-scale pharmaceutical applications. This advancement is particularly significant given the growing demand for efficient and scalable synthetic routes in drug development.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research is investigating structural modifications to enhance these characteristics while retaining the compound's biological activity. Preliminary results from in vivo studies suggest that certain analogs exhibit improved pharmacokinetic profiles, paving the way for future clinical trials.

In conclusion, 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- (CAS: 1188418-94-1) represents a versatile and promising candidate in chemical biology and drug discovery. Its applications in kinase inhibition and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its potential as a cornerstone for future therapeutic developments. Continued research will be essential to fully realize its clinical potential and address existing limitations.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量